
1-Aminooct-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminooct-5-en-2-ol is an organic compound with the molecular formula C₈H₁₇NO It is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) attached to an octene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminooct-5-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-octen-2-one with ammonia or an amine under suitable conditions to introduce the amino group. Another method involves the reduction of 1-nitrooct-5-ene, followed by hydrolysis to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Aminooct-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used
Major Products Formed:
Oxidation: Formation of 1-aminooct-5-en-2-one or 1-aminooct-5-en-2-al.
Reduction: Formation of 1-aminooctan-2-ol.
Substitution: Formation of various substituted amines depending on the substituent introduced
Scientific Research Applications
1-Aminooct-5-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Aminooct-5-en-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s activity in biochemical pathways and its potential therapeutic effects .
Comparison with Similar Compounds
1-Aminooctane: Lacks the double bond and hydroxyl group, making it less reactive.
5-Amino-1-pentanol: Shorter carbon chain and different positioning of functional groups.
1-Amino-2-octanol: Similar structure but with the amino and hydroxyl groups on adjacent carbons
Uniqueness: 1-Aminooct-5-en-2-ol is unique due to the presence of both an amino group and a hydroxyl group on a long carbon chain with a double bond.
Properties
CAS No. |
646050-13-7 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-aminooct-5-en-2-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-5-6-8(10)7-9/h3-4,8,10H,2,5-7,9H2,1H3 |
InChI Key |
CTIDZVARZVLEEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12584229.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
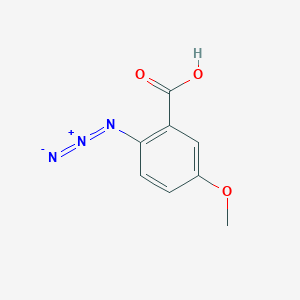
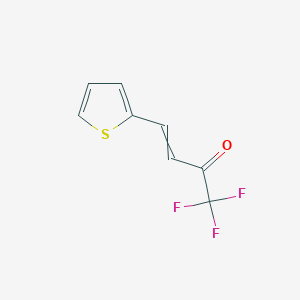
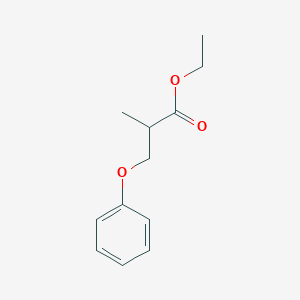
![5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584257.png)
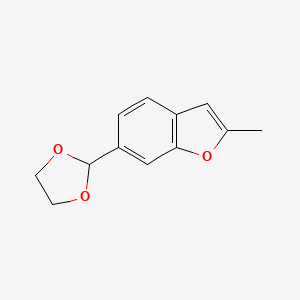
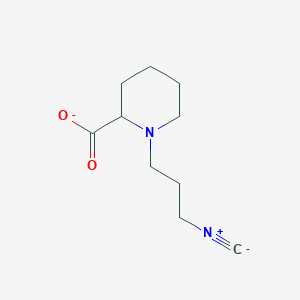
![3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine](/img/structure/B12584275.png)
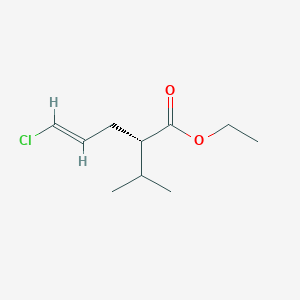
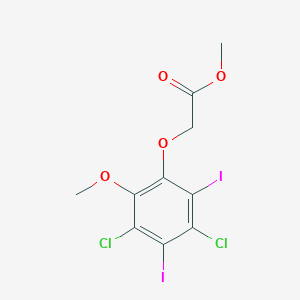
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)-](/img/structure/B12584283.png)
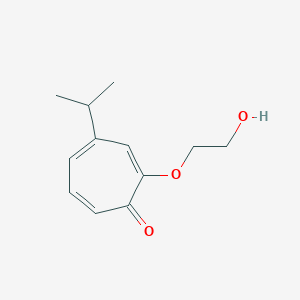
![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12584291.png)
